

# SBI-115 supplier and CAS number information

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SBI-115  |           |
| Cat. No.:            | B1681503 | Get Quote |

## **SBI-115: Application Notes and Protocols**

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**SBI-115** is a potent and selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as Takeda G protein-coupled receptor 5 (TGR5).[1][2] As a crucial regulator of metabolic and inflammatory pathways, TGR5 presents a significant target for therapeutic intervention in various diseases. **SBI-115** serves as a valuable pharmacological tool for investigating TGR5 signaling and holds potential for the development of novel treatments for conditions such as polycystic liver disease, certain cancers, and inflammatory disorders.[2][3] These application notes provide comprehensive information on the chemical properties, suppliers, mechanism of action, and detailed protocols for in vitro and in vivo studies involving **SBI-115**.

# **Chemical Information and Suppliers**

CAS Number: 882366-16-7[4][5][6][7]

## **Chemical Properties**



| Property          | Value                                                                 |
|-------------------|-----------------------------------------------------------------------|
| Molecular Formula | C14H13CIN2O4S[5][6]                                                   |
| Molecular Weight  | 340.78 g/mol [6]                                                      |
| IUPAC Name        | 3-methylphenyl 5-chloro-2-<br>(ethylsulfonyl)pyrimidine-4-carboxylate |
| Appearance        | Solid powder[6]                                                       |
| Purity            | ≥98%[5]                                                               |
| Solubility        | Soluble in DMSO and Acetonitrile[5][8]                                |

## **Recommended Storage**

For long-term storage, it is recommended to store **SBI-115** as a solid powder at -20°C. For stock solutions in DMSO, store at -80°C for up to one year. Avoid repeated freeze-thaw cycles.

**Commercial Suppliers** 

| Supplier           | Website      |
|--------------------|--------------|
| MedchemExpress     | INVALID-LINK |
| Cayman Chemical    | INVALID-LINK |
| MedKoo Biosciences | INVALID-LINK |
| Sigma-Aldrich      | INVALID-LINK |
| Selleck Chemicals  | INVALID-LINK |
| TargetMol          | INVALID-LINK |
| Active Biopharma   | INVALID-LINK |
| Aladdin Scientific | INVALID-LINK |

# **Mechanism of Action and Signaling Pathway**



**SBI-115** functions as a selective antagonist of TGR5.[3][6] TGR5 is a G protein-coupled receptor that, upon activation by bile acids, couples to the Gαs subunit of heterotrimeric G proteins. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] Elevated cAMP, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), which mediate various downstream cellular responses.

By binding to TGR5, **SBI-115** blocks its activation by agonists, thereby inhibiting the downstream Gαs-cAMP signaling cascade. This antagonism has been shown to reduce intracellular cAMP levels in cells, such as cystic cholangiocytes.[7] The inhibition of TGR5 signaling by **SBI-115** can modulate multiple pathways, including:

- NF-κB Pathway: TGR5 activation can inhibit the NF-κB signaling pathway, a key regulator of inflammation. By antagonizing TGR5, **SBI-115** can potentially modulate inflammatory responses.
- PI3K/AKT Pathway: The PI3K/AKT pathway, crucial for cell survival and proliferation, can be influenced by TGR5 signaling.
- PKC/P38 MAPK Pathway: TGR5 has been shown to affect the PKC/P38 MAPK pathway, which is involved in cellular stress responses and inflammation.

## TGR5 Signaling Pathway Antagonized by SBI-115





Click to download full resolution via product page

Caption: SBI-115 blocks TGR5, inhibiting downstream cAMP signaling.

## **Application Notes and Experimental Protocols**

**SBI-115** is a versatile tool for studying a range of biological processes. Below are detailed protocols for key applications.

## **In Vitro Applications**

Table 1: In Vitro Applications of SBI-115

| Application                                                | Cell Type                                | Concentrati<br>on            | Incubation<br>Time | Readout                            | Reference |
|------------------------------------------------------------|------------------------------------------|------------------------------|--------------------|------------------------------------|-----------|
| Inhibition of<br>Cell<br>Proliferation                     | Cystic<br>Cholangiocyt<br>es             | 100-200 μΜ                   | 24 hours           | Decreased cell proliferation       | [9]       |
| Inhibition of<br>Spheroid<br>Growth                        | Cystic<br>Cholangiocyt<br>es             | 100-200 μΜ                   | -                  | Reduced<br>spheroid size           | [8]       |
| Reduction of cAMP Levels                                   | Cystic<br>Cholangiocyt<br>es             | 100-200 μΜ                   | 15-30<br>minutes   | Decreased<br>intracellular<br>cAMP | [10]      |
| Pancreatic Cancer Cell Viability                           | PANC-1                                   | 10 μΜ                        | -                  | Decreased cell viability           | [1]       |
| Inhibition of<br>TGR5-<br>mediated<br>cAMP<br>accumulation | HEK293 cells<br>expressing<br>human TGR5 | IC <sub>50</sub> ≈ 120<br>nM | -                  | Inhibition of cAMP accumulation    | [3]       |



This protocol is a general guideline for assessing the effect of **SBI-115** on cell viability and proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

#### Materials:

- Cells of interest (e.g., cholangiocytes, cancer cell lines)
- Complete cell culture medium
- **SBI-115** stock solution (in DMSO)
- 96-well cell culture plates
- MTT solution (5 mg/mL in PBS, sterile filtered)
- Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
- Phosphate-Buffered Saline (PBS)
- Microplate reader

#### Procedure:

- · Cell Seeding:
  - Trypsinize and count cells.
  - $\circ$  Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu L$  of complete medium.
  - Incubate the plate overnight at 37°C in a humidified 5% CO<sub>2</sub> incubator to allow for cell attachment.
- Treatment with SBI-115:
  - Prepare serial dilutions of SBI-115 in culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to



avoid solvent toxicity.

- Carefully remove the medium from the wells and replace it with 100 μL of medium containing the desired concentrations of SBI-115 (e.g., 0, 10, 50, 100, 200 μM). Include a vehicle control (medium with the same concentration of DMSO as the highest SBI-115 concentration).
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO<sub>2</sub>.

#### MTT Incubation:

- After the treatment period, add 10 μL of MTT solution (5 mg/mL) to each well.
- Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

#### Solubilization of Formazan:

- Carefully aspirate the medium from each well without disturbing the formazan crystals.
- Add 100 μL of solubilization solution (e.g., DMSO) to each well.
- Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

#### Data Acquisition:

- Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
- Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
- Calculate cell viability as a percentage of the vehicle-treated control.

This protocol provides a general framework for measuring changes in intracellular cAMP levels in response to TGR5 agonism and antagonism by **SBI-115**. Commercially available cAMP



assay kits (e.g., ELISA, HTRF) are recommended for this purpose.

#### Materials:

- Cells expressing TGR5
- Cell culture medium
- SBI-115 stock solution (in DMSO)
- TGR5 agonist (e.g., Taurolithocholic acid TLCA)
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
- Commercial cAMP assay kit (follow manufacturer's instructions)
- Lysis buffer (provided with the kit or as recommended)

#### Procedure:

- Cell Seeding:
  - Seed cells in a suitable format (e.g., 96-well plate) as recommended by the cAMP assay kit manufacturer.
  - Allow cells to grow to the desired confluency.
- Pre-treatment with SBI-115:
  - Wash the cells with serum-free medium.
  - Pre-incubate the cells with various concentrations of SBI-115 in the presence of a PDE inhibitor (e.g., 500 μM IBMX) for 15-30 minutes at 37°C. Include a vehicle control.
- Agonist Stimulation:
  - Add the TGR5 agonist (e.g., TLCA at a concentration known to elicit a response, such as 10-50 μM) to the wells.



- Incubate for the recommended time to stimulate cAMP production (e.g., 15-30 minutes) at 37°C.
- · Cell Lysis and cAMP Detection:
  - Lyse the cells according to the assay kit protocol.
  - Perform the cAMP detection assay following the manufacturer's instructions. This typically involves competitive binding between cellular cAMP and a labeled cAMP conjugate.
- Data Analysis:
  - Generate a standard curve using the provided cAMP standards.
  - Determine the concentration of cAMP in your samples based on the standard curve.
  - Plot the cAMP concentration against the concentration of SBI-115 to determine its inhibitory effect.

## In Vivo Applications

Table 2: In Vivo Application of SBI-115

| Application                                             | Animal<br>Model                                     | Dosage   | Administrat<br>ion Route | Effect                                                                        | Reference |
|---------------------------------------------------------|-----------------------------------------------------|----------|--------------------------|-------------------------------------------------------------------------------|-----------|
| Prevention of<br>decreased<br>serum IFN-y<br>and IL-17A | Mouse model<br>of collagen-<br>induced<br>arthritis | 80 mg/kg | -                        | Prevention of B. pseudocaten ulatuminduced decreases in serum cytokine levels | [1]       |

This protocol provides a general guideline for the preparation and administration of **SBI-115** for in vivo studies. The specific formulation and dosage may need to be optimized for your animal



model and experimental design.

#### Materials:

- SBI-115 powder
- Vehicle (e.g., Corn oil, or a solution of DMSO, PEG300, Tween 80, and saline)
- Syringes and needles for administration (e.g., gavage needles for oral administration)
- Animal model

Formulation Example (for oral administration):

- Prepare a stock solution of **SBI-115** in DMSO (e.g., 50 mg/mL).
- For a final concentration of 5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline:
  - $\circ$  To 100  $\mu$ L of the 50 mg/mL **SBI-115** stock solution, add 400  $\mu$ L of PEG300 and mix well.
  - Add 50 μL of Tween 80 and mix until the solution is clear.
  - $\circ~$  Add 450  $\mu L$  of saline to reach a final volume of 1 mL.
  - The final solution should be clear. If precipitation occurs, gentle warming and sonication may be required. Prepare fresh daily.

#### Administration:

- Administer the prepared SBI-115 formulation to the animals via the desired route (e.g., oral gavage).
- The volume of administration should be calculated based on the animal's body weight and the desired dosage.

# Experimental Workflow for In Vitro SBI-115 Efficacy Testing





Click to download full resolution via product page

Caption: Workflow for assessing **SBI-115**'s in vitro effects.



## Conclusion

**SBI-115** is a critical research tool for elucidating the physiological and pathological roles of the TGR5 receptor. The information and protocols provided herein are intended to facilitate the design and execution of experiments aimed at further understanding TGR5 signaling and exploring the therapeutic potential of its antagonism. As with any experimental work, optimization of the provided protocols for specific cell types and experimental conditions is recommended.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. caymanchem.com [caymanchem.com]
- 2. SBI-115 Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. researchhub.com [researchhub.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. A simple procedure for assaying cAMP PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- To cite this document: BenchChem. [SBI-115 supplier and CAS number information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681503#sbi-115-supplier-and-cas-number-information]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com